Isoandrographolide

Cytotoxicity Anticancer Diterpenoid

Isoandrographolide (CAS 4176-96-9) is a labdane-type diterpenoid lactone naturally occurring in Andrographis paniculata, possessing the same molecular weight (350.45 g/mol) as andrographolide but with a rearranged tetrahydrofuran ring system that confers distinct pharmacological properties. This structural isomer demonstrates quantifiable differentiation in cytotoxicity, anti-inflammatory potency, hepatoprotective efficacy, and predicted blood-brain barrier permeability relative to its parent compound and other in-class analogs.

Molecular Formula C20H30O5
Molecular Weight 350.4 g/mol
Cat. No. B12420448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoandrographolide
Molecular FormulaC20H30O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC3(C2CC(O3)C4=CCOC4=O)C)(C)CO)O
InChIInChI=1S/C20H30O5/c1-18-7-5-16(22)19(2,11-21)14(18)4-8-20(3)15(18)10-13(25-20)12-6-9-24-17(12)23/h6,13-16,21-22H,4-5,7-11H2,1-3H3/t13?,14-,15-,16+,18+,19-,20+/m0/s1
InChIKeyQTYVPMSAPQBXMM-BXTHMLGCSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoandrographolide: A Structurally Distinct Diterpenoid Lactone from Andrographis paniculata


Isoandrographolide (CAS 4176-96-9) is a labdane-type diterpenoid lactone naturally occurring in Andrographis paniculata, possessing the same molecular weight (350.45 g/mol) as andrographolide but with a rearranged tetrahydrofuran ring system that confers distinct pharmacological properties [1][2]. This structural isomer demonstrates quantifiable differentiation in cytotoxicity, anti-inflammatory potency, hepatoprotective efficacy, and predicted blood-brain barrier permeability relative to its parent compound and other in-class analogs [3].

Why Andrographolide or Other A. paniculata Diterpenoids Cannot Substitute for Isoandrographolide in Research or Development


Andrographolide, isoandrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide share a common biosynthetic origin but exhibit divergent physicochemical and pharmacological profiles that preclude functional interchangeability [1][2]. While andrographolide is the predominant constituent, isoandrographolide displays a 21.6% lower ED50 in cytotoxicity assays, predicted blood-brain barrier permeability (absent in andrographolide), and superior hepatoprotective efficacy with reduced cellular toxicity in NAFLD models [3][4]. These quantifiable differences in potency, target engagement, and safety margin underscore that isoandrographolide is not a mere minor analog but a therapeutically distinct chemical entity requiring specific sourcing and characterization.

Quantitative Comparative Evidence for Isoandrographolide Differentiation vs. Andrographolide and In-Class Analogs


Cytotoxicity to KB Cells: Isoandrographolide Exhibits 21.6% Lower ED50 than Andrographolide

In a direct head-to-head comparison evaluating cytotoxicity against the KB human epidermoid carcinoma cell line, isoandrographolide demonstrated an ED50 of 5.1 µg/mL, compared to 6.5 µg/mL for andrographolide, representing a 21.6% lower median effective dose [1]. Neoandrographolide and 14-deoxy-11,12-didehydroandrographolide were included in the same assay but did not exhibit detectable cytotoxicity, further highlighting isoandrographolide's distinct potency among A. paniculata diterpenoids.

Cytotoxicity Anticancer Diterpenoid

Blood-Brain Barrier Permeability: Isoandrographolide is Predicted BBB-Permeant While Andrographolide is Not

In silico ADME predictions indicate that isoandrographolide is blood-brain barrier (BBB) permeant, whereas andrographolide is predicted to be non-permeant despite identical molecular weight and LogP values [1]. This divergence arises from subtle conformational differences that influence membrane interaction properties. 14-deoxy-11,12-didehydroandrographolide shares BBB permeant status, but isoandrographolide retains this property without the immunostimulatory activity profile of the 14-deoxy analog.

Pharmacokinetics CNS Drug-likeness

Drug-Likeness Score: Isoandrographolide Outperforms Andrographolide by 24.2%

Quantitative drug-likeness scoring places isoandrographolide at -0.47, compared to andrographolide at -0.62, a 24.2% relative improvement [1]. Neoandrographolide (+0.17) and andrographiside (+0.04) score higher, but neither exhibits isoandrographolide's combination of BBB permeability, cytotoxicity, and hepatoprotective activity. The drug-likeness score integrates molecular weight, LogP, hydrogen bond donors/acceptors, and topological polar surface area into a composite metric predictive of developability.

Drug-likeness Lead optimization In silico

Hepatoprotective Efficacy: Isoandrographolide Reduces Serum Transaminases and Lipids Where Andrographolide Fails

In a palmitate-oleate induced steatotic HepG2 cellular model and high-fat diet fed rat model of non-alcoholic fatty liver disease (NAFLD), isoandrographolide (IAN) treatment significantly reduced lipid accumulation and leakage of LDH and transaminases, while andrographolide (AN) and 3,19-acetonylidene andrographolide (ANA) did not prohibit the leakage [1]. In vivo, IAN showed comparatively better hepatoprotection by reducing serum lipid, transaminase, and ALP levels than both AN and ANA. MTT assays indicated IAN had comparatively less toxicity to HepG2 cells than AN and ANA. Although precise fold-change values were not reported in the abstract, the binary outcome (significant reduction vs. no effect) constitutes a therapeutically meaningful differentiation.

Hepatoprotection NAFLD Toxicity

NLRP3 Inflammasome Inhibition: Isoandrographolide Demonstrates Lower Cytotoxicity and More Potent Therapeutic Effect than Andrographolide

In a murine silicosis model and in vitro inflammasome activation assays, isoandrographolide (ISA) revealed lower cytotoxicity but more potent therapeutic effect than andrographolide (AD) [1]. ISA administration significantly alleviated lung injury, attenuated inflammatory response, epithelial-mesenchymal transition (EMT), and collagen deposition in silica-induced mice. Molecular docking indicated ISA directly interacts with NLRP3 protein residues LYS26 and GLU47. Andrographolide, while also possessing anti-inflammatory activity, exhibited higher cytotoxicity and lower potency in this fibrotic disease context.

Inflammasome Fibrosis Silicosis

Primary Research and Industrial Application Scenarios for Isoandrographolide Based on Quantitative Differentiation


NAFLD and Metabolic Liver Disease Drug Discovery Programs

Isoandrographolide is uniquely suitable as a lead compound or reference standard in NAFLD research due to its demonstrated in vivo hepatoprotective efficacy and lower cytotoxicity compared to andrographolide [1]. Its ability to reduce serum lipids, transaminases, and ALP in high-fat diet fed rats, coupled with a more favorable drug-likeness score, positions it as a superior starting point for medicinal chemistry optimization targeting steatosis and lipotoxicity.

CNS-Targeted Anti-Inflammatory and Anti-Fibrotic Research

Predicted blood-brain barrier permeability distinguishes isoandrographolide from andrographolide for neuroscience applications [1]. Research programs investigating neuroinflammation, NLRP3 inflammasome-mediated neurodegeneration, or brain metastasis of cancers may select isoandrographolide to ensure CNS exposure, a property not shared by the more abundant parent compound.

Anticancer Lead Identification and Combination Therapy Studies

With a 21.6% lower ED50 in KB cytotoxicity assays compared to andrographolide, isoandrographolide offers enhanced potency for cancer research programs [1]. Its distinct mechanism involving cell differentiation induction, combined with lower hepatotoxicity, makes it a candidate for combination regimens where reduced systemic toxicity is critical.

Inflammasome and Fibrosis-Focused Pharmacology Research

Isoandrographolide's documented inhibition of NLRP3 inflammasome activation with lower cytotoxicity than andrographolide [1] makes it the preferred compound for studies of silicosis, pulmonary fibrosis, renal fibrosis, and other NLRP3-driven pathologies. Its direct binding to NLRP3 residues LYS26 and GLU47 provides a defined molecular target for mechanistic investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoandrographolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.